molecular formula C13H21Cl2N3 B1372032 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride CAS No. 1208849-38-0

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

Cat. No.: B1372032
CAS No.: 1208849-38-0
M. Wt: 290.23 g/mol
InChI Key: ZIBNEFLVVJZXJN-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride is a synthetic organic compound characterized by a benzene ring core substituted with a piperidinylmethyl group and a carboximidamide moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.2ClH/c14-13(15)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16;;/h4-6,9H,1-3,7-8,10H2,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNEFLVVJZXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208849-38-0
Record name 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
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Preparation Methods

The synthesis of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)benzene-1-carboximidamide with piperidine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H17N2·2HCl
  • Molecular Weight : 273.21 g/mol
  • CAS Number : 863991-96-2
  • IUPAC Name : 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

The compound features a piperidine ring, which is a common motif in various pharmaceuticals, enhancing its biological activity.

Histamine H3 Receptor Antagonism

Research has indicated that compounds similar to 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can act as antagonists for the histamine H3 receptor. These receptors are crucial in regulating neurotransmitter release and have implications for conditions such as:

  • Excessive Daytime Sleepiness
  • Narcolepsy
  • Attention Deficit Hyperactivity Disorder (ADHD)

Studies have shown that histamine H3 antagonists promote wakefulness and cognitive function, making them potential candidates for treating sleep disorders and cognitive impairments .

Cancer Therapy

Recent advancements in drug design have identified piperidine derivatives as promising agents in cancer therapy. These compounds exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance its anticancer activity.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Piperidine derivatives have shown potential in targeting multiple pathways involved in neurodegeneration, including oxidative stress and inflammation. This multi-targeted approach may lead to new therapies for conditions such as Alzheimer’s disease .

Case Study 1: Histamine H3 Antagonist Development

A series of studies focused on developing high-affinity histamine H3 antagonists demonstrated the effectiveness of compounds structurally related to 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide. These compounds were subjected to rigorous preclinical profiling, leading to the identification of candidates suitable for clinical trials aimed at improving wakefulness and cognitive function .

Case Study 2: Anticancer Activity Evaluation

In a comparative study assessing various piperidine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against cancer cell lines. The study utilized a three-component reaction strategy that yielded compounds with improved binding affinity to target proteins involved in cancer progression . This highlights the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three closely related derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (Dihydrochloride Form) Substituent(s) Molecular Weight (g/mol) Purity (%) Key Structural Differences
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide Piperidine, carboximidamide ~292 (estimated) Reference compound
3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide Morpholine (oxygen-containing) 292.20 98 Morpholine ring increases polarity
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide 4-Hydroxypiperidine ~308 (estimated) Hydroxyl group enhances hydrophilicity
N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Benzylamine (no carboximidamide) 291.25 Methylamine substituent instead of amidine
Key Observations:
  • Morpholine vs. Piperidine : Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may alter solubility and pharmacokinetics .
  • Hydroxypiperidine Derivative : The hydroxyl group on the piperidine ring enhances hydrophilicity and may improve metabolic stability or reduce toxicity .

Physicochemical Properties

Table 2: Physical Properties

Property 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine
Melting Point (°C) Not reported Not reported 239–240
Solubility High (dihydrochloride salt) Moderate (polar morpholine) High (dihydrochloride salt)
Molecular Weight ~292 292.20 291.25
Analysis:
  • Melting Points : The benzylamine analog () has a documented melting point of 239–240°C, suggesting similar thermal stability for the target compound if crystallinity is comparable .
  • Solubility : Dihydrochloride salts generally exhibit high aqueous solubility. The morpholine derivative’s polarity may further improve solubility in polar solvents .

Implications for Research and Development

  • Drug Design : The carboximidamide group’s hydrogen-bonding capacity makes the target compound a candidate for enzyme inhibitors (e.g., serine proteases). Morpholine or hydroxypiperidine analogs could fine-tune selectivity and ADMET properties .

Biological Activity

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21Cl2N
  • Molecular Weight : 290.232 g/mol
  • CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of receptor antagonism and enzyme inhibition.

1. Receptor Antagonism

This compound has been studied for its potential as a selective antagonist for chemokine receptors, particularly CCR3. Research indicates that it can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which is crucial for managing allergic responses and asthma .

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. PDE inhibitors are being explored for their therapeutic potential in treating respiratory diseases and other inflammatory conditions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds within the same chemical family. For instance, derivatives of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Some synthesized analogs demonstrated significant efficacy against pathogenic strains, suggesting a broad spectrum of antimicrobial action that warrants further investigation .

Case Study 1: CCR3 Antagonism

In a study focusing on the structure-activity relationship (SAR) of benzyl-piperidines, this compound was identified as a potent CCR3 antagonist. This property was linked to its ability to modulate eosinophil migration, thereby influencing allergic inflammation .

Case Study 2: Antitumor Efficacy

Another study synthesized several derivatives of this compound and assessed their cytotoxic effects on breast cancer cell lines. The findings indicated that certain modifications to the piperidine ring enhanced antitumor activity significantly compared to non-modified compounds .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
CCR3 AntagonismInhibition of eotaxin-induced Ca²⁺ mobilization
Antitumor ActivityInduction of apoptosis in cancer cells
Antibacterial ActivityBroad-spectrum antimicrobial action
PDE InhibitionModulation of cAMP levels

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of piperidine derivatives followed by carboximidamide formation. Key steps include:

  • Use of reductive amination for introducing the piperidinylmethyl group.
  • Hydrochloride salt formation via treatment with HCl in anhydrous conditions.
  • Purification via recrystallization or column chromatography to achieve >95% purity .
    • Safety protocols (e.g., fume hood use, PPE) are critical due to potential irritancy and instability of intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation by working in a fume hood with local exhaust ventilation .
  • Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Monitor humidity to prevent hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; validate with ≥3 solvent systems.
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS).
  • Salt Form Verification : Elemental analysis for chloride content and thermogravimetric analysis (TGA) .

Q. What statistical approaches are recommended for optimizing reaction conditions during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:

  • Screening : Fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio).
  • Optimization : Response Surface Methodology (RSM) with Central Composite Design (CCD) to maximize yield and purity .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states and reaction energetics (e.g., Gibbs free energy barriers).
  • Feedback Loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) to improve predictive accuracy .
  • Software : Gaussian, ORCA, or NWChem for simulations; Python-based scripts for data analysis .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in reactivity studies?

  • Methodological Answer :

  • Sensitivity Analysis : Test computational parameters (e.g., solvent models, basis sets) to identify discrepancies.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to rule out side reactions.
  • Cross-Validation : Compare results with analogous compounds (e.g., piperidine derivatives) to isolate structural or electronic effects .

Q. What advanced spectroscopic or chromatographic methods are required to elucidate interaction mechanisms with biological targets?

  • Methodological Answer :

  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for affinity measurements.
  • Dynamic Interactions : Stopped-flow fluorescence spectroscopy or Cryo-Electron Microscopy (Cryo-EM) for real-time monitoring.
  • Metabolite Profiling : LC-MS/MS with stable isotope labeling to track metabolic pathways .

Notes

  • Safety : Prioritize institutional Chemical Hygiene Plans and consult SDS for hazard mitigation .
  • Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) for traceability and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Reactant of Route 2
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3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

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